4-Chloro-5-méthoxypyrimidine

Vue d'ensemble

Description

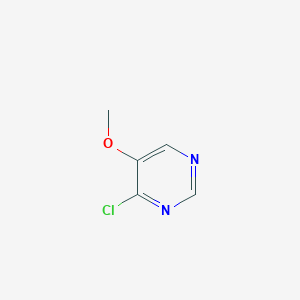

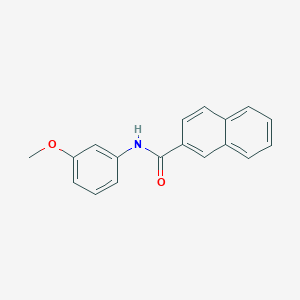

4-Chloro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O . It is a solid substance .

Molecular Structure Analysis

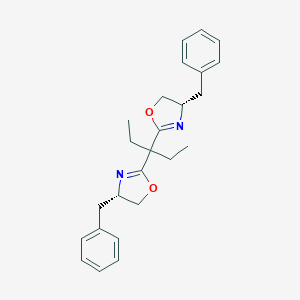

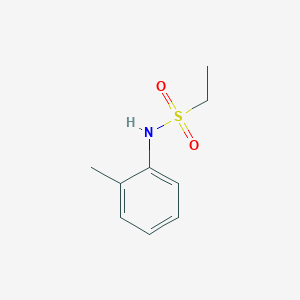

The molecular structure of 4-Chloro-5-methoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4th carbon atom in the ring is attached to a chlorine atom and the 5th carbon atom is attached to a methoxy group (–OCH3) .Physical And Chemical Properties Analysis

4-Chloro-5-methoxypyrimidine is a solid substance . It has a molecular weight of 144.56 .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 4-Chloro-5-méthoxypyrimidine », en mettant l’accent sur les applications uniques :

Recherche sur le traitement de la maladie d’Alzheimer

Le this compound est utilisé dans la préparation de dérivés d’hétéroarylpiperazine, qui sont étudiés pour leur utilisation potentielle dans le traitement de la maladie d’Alzheimer .

Analyse pharmaceutique

Ce composé joue un rôle dans le développement de méthodes analytiques, telles que la CLHP-RP, pour la détermination simultanée de substances pharmaceutiques et de leurs substances apparentées .

Synthèse de composés pharmacologiquement actifs

Il sert de matière de départ pour la synthèse de cycles à six chaînons décorés présentant des activités pharmacologiques potentielles .

Développement d’agents anti-inflammatoires

La recherche sur de nouvelles pyrimidines comme agents anti-inflammatoires comprend l’utilisation d’analogues du this compound pour améliorer les activités avec une toxicité minimale .

Synthèse de fongicides

Le this compound est utilisé comme intermédiaire de synthèse clé dans la production de certains composés utilisés comme fongicides .

Safety and Hazards

The safety data sheet for 4-Chloro-5-methoxypyrimidine indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

4-Chloro-5-methoxypyrimidine is a derivative of pyrimidine . Pyrimidines are known to have a wide range of pharmacological applications and are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to modulate a variety of biochemical pathways, including those involved in cancer, inflammation, hypertension, and microbial infections .

Pharmacokinetics

It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are given special attention in the synthesis of pyrimidine derivatives .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, fluoropyrimidines, a class of pyrimidine derivatives, have been found to inhibit thymidylate synthase (TS), an enzyme involved in DNA synthesis .

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways .

Propriétés

IUPAC Name |

4-chloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMIYYREUVYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451598 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-85-2 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-chloro-5-methoxypyrimidine in the synthesis of Avitriptan?

A1: 4-Chloro-5-methoxypyrimidine serves as a crucial building block in the final stages of Avitriptan synthesis []. The research paper describes a multi-step process where this compound is coupled with a chloropropylindole intermediate (compound 35) already linked to a piperazine molecule (compound 26). This reaction sequence ultimately leads to the formation of Avitriptan. []

Q2: Were there any improvements in the synthesis of 4-chloro-5-methoxypyrimidine during this research?

A2: Yes, the researchers reported achieving significant improvements in synthesizing 4-chloro-5-methoxypyrimidine, along with other starting materials like hydrazine (compound 6) and 5-chlorovaleraldehyde (compound 20) []. Although the paper doesn't delve into the specifics of these improvements, it highlights their importance in achieving a more efficient overall synthesis of Avitriptan.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)

![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)

![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)